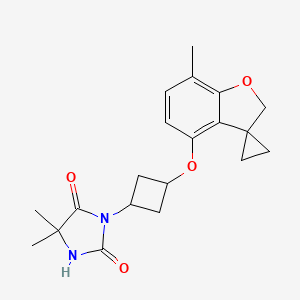
Gnetulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetulin is a natural compound isolated from the lianas of Gnetum cleistostachyum, a plant species belonging to the Gnetaceae family . It is a dimer of 3’,4,5’-trihydroxy-3-methoxystilbene and is classified under phenols and polyphenols . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The first synthesis of natural (±)-gnetulin was achieved through enzyme-promoted regioselective coupling oligomerization of isorhapontigenin . This method involves oxidative coupling reactions catalyzed by enzymes, with 5-tert-butyl-isorhapontigenin as the key intermediate . Another versatile and enantioselective total synthesis method involves the stereocontrolled enantioselective conjugate reduction of 3-arylindenone catalyzed by methyloxazaborolidine and the α-arylation of 3-aryl-1-indanones .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of gnetulin. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Gnetulin undergoes various chemical reactions, including oxidative coupling, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidative Coupling: Enzyme-catalyzed systems and Lewis acids are commonly used in oxidative coupling reactions.
Substitution: α-Arylation of 3-aryl-1-indanones is a key step in the synthesis of this compound.
Major Products
The major products formed from these reactions include natural (±)-gnetulin and its analogues, such as (±)-gnemonol M .
Wissenschaftliche Forschungsanwendungen
Gnetulin has shown potential in various scientific research applications:
Chemistry: Used as a reference standard in chemical studies and synthesis research.
Biology: Exhibits anti-influenza viral activities, making it a candidate for antiviral research.
Industry: Limited industrial applications due to the current focus on research and development.
Wirkmechanismus
The mechanism of action of gnetulin involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-influenza activity is attributed to its ability to inhibit neuraminidase, an enzyme crucial for the replication of the influenza virus . Additionally, this compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isorhapontigenin: A precursor in the synthesis of gnetulin.
Gnemonol M: An analogue of this compound synthesized through similar oxidative coupling reactions.
Viniferin: Another stilbene dimer with similar structural features.
Uniqueness
This compound is unique due to its specific dimeric structure and the regioselective coupling reactions involved in its synthesis. Its distinct biological activities, such as anti-influenza properties, set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C30H26O8 |
|---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
(1E,2S,3S)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3/b21-7-/t28-,29+/m0/s1 |
InChI-Schlüssel |
YUGHGAXRXHODHK-MGOPEXEZSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\[C@@H]([C@H](C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)


![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)




![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)


